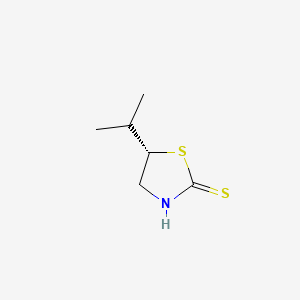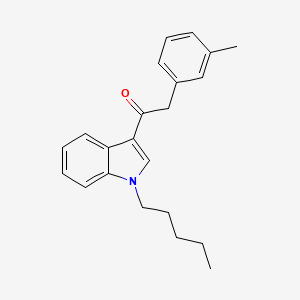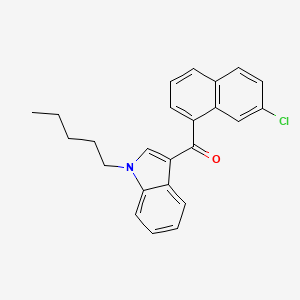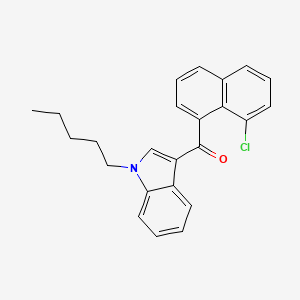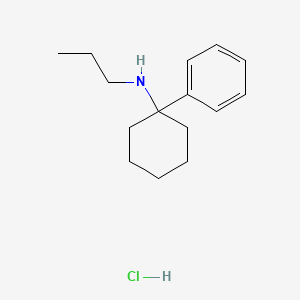
PCPr (hydrochloride)
説明
PCPr (hydrochloride) is a compound derived from phencyclidine (PCP). It is the propyl analog of the psychoactive compound eticyclidine . It is known to be a drug of abuse . The physiological and pharmacological characteristics of this compound have been poorly studied .
Molecular Structure Analysis
The molecular formula of PCPr (hydrochloride) is C15H24ClN . The InChI string isInChI=1S/C15H23N.ClH/c1-2-13-16-15 (11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H . The Canonical SMILES is CCCNC1 (CCCCC1)C2=CC=CC=C2.Cl . Physical And Chemical Properties Analysis
The molecular weight of PCPr (hydrochloride) is 253.81 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 253.1597275 g/mol . The topological polar surface area is 12 Ų .科学的研究の応用
1. Environmental Contamination and Bioremediation
Pentachlorophenol (PCP), related to PCPr hydrochloride, is an environmental contaminant found in soil and groundwater due to its use in wood preservatives, pesticides, and other applications. Studies focus on its bioremediation using various methods:
- A study by Yang and Lee (2008) explored the bioremediation of PCP-contaminated groundwater using immobilized Sphingomonas cells in a bioreactor system, finding efficient PCP degradation and suggesting this approach for long-term groundwater treatment (Yang & Lee, 2008).
- Another study by Cai and Xun (2002) detailed the genes involved in PCP degradation in Sphingobium chlorophenolicum, contributing to the understanding of bacterial mechanisms in bioremediation (Cai & Xun, 2002).
2. Molecular Biology and Chemistry
Research in molecular biology and chemistry also highlights applications of PCPr hydrochloride and related compounds:
- Research by Hayes et al. (2014) provided insights into the crystal structures of the inducer-binding domain of the PcpR gene regulator from Sphingobium chlorophenolicum, which is responsible for activating genes involved in polychlorophenol degradation (Hayes et al., 2014).
- Studies on the hydrolysis of PCP-supported Rhenium(V) acetates by Kosanovich, Shih, and Ozerov (2018) expanded the understanding of chemical reactions and interactions involving PCPr-related compounds (Kosanovich, Shih, & Ozerov, 2018).
3. Analytical Chemistry and Toxicology
PCPr hydrochloride and similar compounds are subjects of interest in analytical chemistry and toxicology:
- A study by Turci et al. (2010) developed a method for determining concentrations of PCBs and OCPs, including PCP, in serum samples, which are important for understanding environmental exposure and health risks (Turci et al., 2010).
将来の方向性
The future directions for research on PCPr (hydrochloride) could involve further studies on its physiological and pharmacological characteristics, given that they are currently poorly understood . Additionally, research could focus on its potential therapeutic uses, similar to other derivatives of phencyclidine (PCP) .
特性
IUPAC Name |
1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNSXPOHRQRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PCPr (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



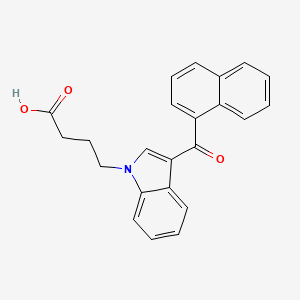
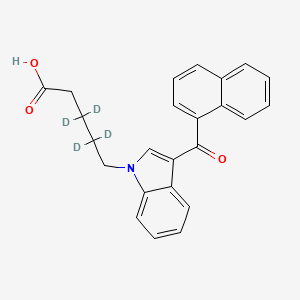
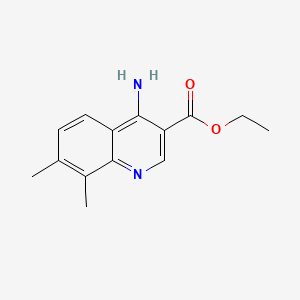
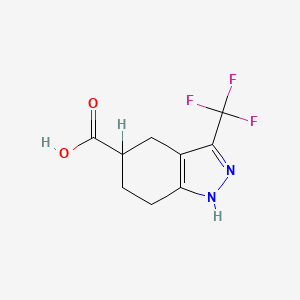
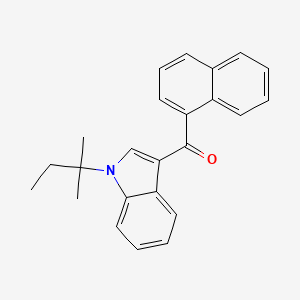
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
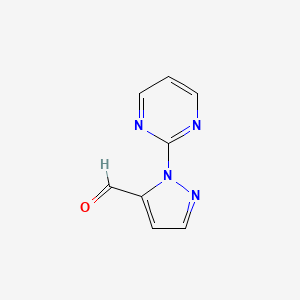
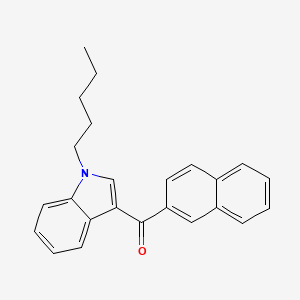
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
